molecular formula C16H16ClNO B3970782 3-chloro-4-methyl-N-(1-phenylethyl)benzamide

3-chloro-4-methyl-N-(1-phenylethyl)benzamide

Cat. No. B3970782
M. Wt: 273.75 g/mol
InChI Key: QPFYBKGYORVEIU-UHFFFAOYSA-N
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Description

3-chloro-4-methyl-N-(1-phenylethyl)benzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound is also known as CMEP, and it is a selective antagonist of metabotropic glutamate receptor subtype 5 (mGluR5).

Mechanism of Action

The mechanism of action of 3-chloro-4-methyl-N-(1-phenylethyl)benzamide involves its selective antagonistic effect on mGluR5. This receptor is a G protein-coupled receptor that is involved in several signaling pathways in the brain. By blocking the activity of this receptor, the compound can modulate the release of several neurotransmitters, including glutamate, dopamine, and GABA. This modulation can lead to changes in synaptic plasticity and neuronal activity, which can have therapeutic effects in various neurological disorders.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been extensively studied in animal models and in vitro systems. The compound has been shown to have a selective antagonistic effect on mGluR5, which can lead to changes in synaptic transmission and neuronal activity. This modulation can have therapeutic effects in various neurological disorders, including anxiety, depression, addiction, and schizophrenia.

Advantages and Limitations for Lab Experiments

One of the main advantages of 3-chloro-4-methyl-N-(1-phenylethyl)benzamide is its selectivity for mGluR5. This selectivity makes it an attractive compound for studying the role of this receptor in various neurological disorders. However, one of the limitations of this compound is its poor solubility in water, which can make it difficult to use in certain experimental settings.

Future Directions

There are several future directions for research on 3-chloro-4-methyl-N-(1-phenylethyl)benzamide. One potential direction is to explore its therapeutic potential in various neurological disorders, including anxiety, depression, addiction, and schizophrenia. Another direction is to investigate its mechanism of action in more detail, including its effects on synaptic plasticity and neuronal activity. Additionally, future research could focus on improving the solubility and bioavailability of the compound, which could enhance its potential as a therapeutic agent.
Conclusion:
In conclusion, this compound is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. The compound has a selective antagonistic effect on mGluR5, which can modulate the release of several neurotransmitters and have therapeutic effects in various neurological disorders. While there are limitations to the use of this compound in lab experiments, there are several future directions for research that could enhance our understanding of its mechanism of action and therapeutic potential.

Scientific Research Applications

3-chloro-4-methyl-N-(1-phenylethyl)benzamide has been extensively studied for its potential applications in the field of medicine. The compound has been shown to have a selective antagonistic effect on mGluR5, which is a receptor that is involved in various neurological disorders. This receptor has been implicated in several conditions, including anxiety, depression, addiction, and schizophrenia.

properties

IUPAC Name

3-chloro-4-methyl-N-(1-phenylethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClNO/c1-11-8-9-14(10-15(11)17)16(19)18-12(2)13-6-4-3-5-7-13/h3-10,12H,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPFYBKGYORVEIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC(C)C2=CC=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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